4-Amino-3-fluoro-5-formylamino-2-phenylaminobenzoic acid methyl ester

Description

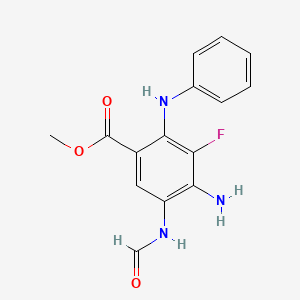

Chemical Structure: This compound is a methyl ester derivative of a benzoic acid backbone substituted with amino (-NH₂), fluoro (-F), formylamino (-NHCHO), and phenylamino (-NHPh) groups at positions 4, 3, 5, and 2, respectively. Its molecular formula is C₁₅H₁₅FN₃O₃, with a molecular weight of 304.3 g/mol.

Properties

IUPAC Name |

methyl 4-amino-2-anilino-3-fluoro-5-formamidobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O3/c1-22-15(21)10-7-11(18-8-20)13(17)12(16)14(10)19-9-5-3-2-4-6-9/h2-8,19H,17H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOPLCMMNODAJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1NC2=CC=CC=C2)F)N)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-fluoro-5-formylamino-2-phenylaminobenzoic acid methyl ester typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoic acid derivative, followed by the introduction of the amino, fluoro, and formylamino groups through various substitution and addition reactions. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-fluoro-5-formylamino-2-phenylaminobenzoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the formylamino group to an amino group or reduce other functional groups present in the molecule.

Substitution: The fluoro and amino groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

4-Amino-3-fluoro-5-formylamino-2-phenylaminobenzoic acid methyl ester has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Amino-3-fluoro-5-formylamino-2-phenylaminobenzoic acid methyl ester exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Analysis

The table below compares substituents, molecular properties, and applications:

a) Lipophilicity and Bioavailability

- The target compound’s methyl ester and phenylamino groups increase lipophilicity compared to 4-amino-2-fluoro-5-methoxybenzoic acid (carboxylic acid form in ), enhancing its cell membrane permeability .

- ’s compound, with a trifluoromethyl group and larger aromatic system (benzoimidazole), exhibits higher molecular weight (602.52 g/mol) and likely reduced oral bioavailability compared to the target compound .

b) Electronic and Steric Effects

Notes on Evidence Limitations

- The provided evidence primarily discusses fatty acid methyl esters (–4, 6–8) or structurally distinct benzoic acid derivatives (–10). Direct pharmacological data on the target compound are absent, necessitating extrapolation from analogs.

- Further studies should prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) and molecular docking simulations to validate hypothesized applications.

Biological Activity

4-Amino-3-fluoro-5-formylamino-2-phenylaminobenzoic acid methyl ester (CAS Number: 1349715-84-9) is a synthetic compound with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on various studies and research findings.

- Molecular Formula : C15H14FN3O3

- Molecular Weight : 303.30 g/mol

- Structure : The compound features an amino group, a fluoro substituent, and a formylamino group, which contribute to its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For instance, a comparative study demonstrated that derivatives of similar structures exhibited significant antibacterial activity against various strains of bacteria, including E. coli and S. aureus. The minimum inhibitory concentrations (MICs) were determined at different concentrations, showcasing the compound's potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/ml) | Bacterial Strain |

|---|---|---|

| 4-Amino-3-fluoro-5-formylamino... | 40 | E. coli |

| 4-Amino-3-fluoro-5-formylamino... | 80 | S. aureus |

| Ciprofloxacin (Standard) | 10 | E. coli |

| Fluconazole (Standard) | 20 | C. albicans |

Anticancer Activity

Recent studies have also indicated potential anticancer properties of this compound. Research has shown that derivatives containing similar functional groups can inhibit cancer cell proliferation in vitro. The mechanisms proposed include the induction of apoptosis and the disruption of cell cycle progression.

Case Study: In Vitro Anticancer Activity

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations ranging from 50 to 200 µM. The following table summarizes the findings:

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 75 | Apoptosis induction |

| HeLa (Cervical) | 120 | Cell cycle arrest |

| A549 (Lung) | 90 | Inhibition of proliferation |

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Modulation : It can modulate receptor activity, affecting signaling pathways related to cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Production : Induction of oxidative stress in cancer cells leading to apoptosis.

Q & A

Basic: What are the recommended synthetic strategies for preparing 4-amino-3-fluoro-5-formylamino-2-phenylaminobenzoic acid methyl ester?

Answer:

A multi-step synthesis is typically employed:

Core benzoic acid formation : Start with fluorinated benzoic acid derivatives (e.g., 3-fluoro-4-methylbenzoic acid, as in ) to establish the fluorine and methyl ester backbone.

Functionalization : Introduce amino groups via nucleophilic substitution or catalytic amination. For formylamino groups, use formylation agents (e.g., formic acid or acetic formic anhydride) under controlled pH.

Esterification : Convert the carboxylic acid to a methyl ester using methanol and acid catalysis (e.g., H₂SO₄) .

Protection/deprotection : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted side reactions during sequential substitutions .

Key Considerations : Monitor reaction temperatures (e.g., 45°C for triazine coupling in ) and use anhydrous conditions to avoid hydrolysis.

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : 1H NMR (200–400 MHz in DMSO-d₆) resolves substituent environments (e.g., formyl protons at δ ~8.1 ppm; aromatic protons split by fluorine coupling) .

- GC/MS : For purity assessment and fragmentation pattern analysis (e.g., methyl ester derivatives in ). Use electron ionization (EI) at 70 eV for optimal fragmentation.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to separate positional isomers.

- Elemental Analysis : Confirm %C, %H, %N to validate stoichiometry.

Data Interpretation : Cross-reference with libraries (e.g., Wiley in ) and account for fluorine’s isotopic signature in mass spectra.

Advanced: How can regioselectivity challenges during formylation or phenylamination be addressed?

Answer:

Regioselectivity issues arise due to competing nucleophilic sites on the aromatic ring. Mitigation strategies include:

- Directed metalation : Use directing groups (e.g., –NH₂ or –F) to guide formylation/amination to specific positions .

- Protecting groups : Temporarily block reactive sites (e.g., Boc protection for amines) to prioritize substitutions at desired positions .

- Catalytic control : Employ palladium catalysts for Suzuki coupling of phenyl groups, ensuring selectivity via steric/electronic tuning .

Case Study : lists intermediates like 2-fluoro-5-formylbenzoic acid (mp 175–178°C), which can serve as a regioselectivity-controlled precursor.

Advanced: How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

Answer:

- Thermal stability : Decomposition occurs above 220°C (based on similar esters in ). Store at 0–6°C for long-term stability .

- pH sensitivity : The methyl ester hydrolyzes in alkaline conditions (pH > 9). Use buffered solutions (pH 6–7) during biological assays.

- Light sensitivity : Fluorinated aromatics may degrade under UV light; store in amber vials.

Validation : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

Advanced: How can conflicting NMR or MS data be resolved for structural confirmation?

Answer:

- 2D NMR : Use HSQC or HMBC to correlate 1H and 13C signals, resolving overlapping peaks (e.g., formyl vs. aromatic protons) .

- Deuterium exchange : Identify labile protons (e.g., –NH) by comparing spectra in D₂O vs. DMSO-d₆.

- High-resolution MS (HRMS) : Confirm molecular formula (e.g., C₁₆H₁₅FN₃O₃) with <5 ppm mass accuracy.

Example : reports 1H NMR δ = 3.86 ppm for methoxy groups, which can be misassigned without 2D validation.

Advanced: What biological activities are hypothesized based on structural analogs?

Answer:

- Enzyme inhibition : The fluorinated aromatic core and formylamino group mimic salicylic acid derivatives, suggesting cyclooxygenase (COX) inhibition potential .

- Antimicrobial activity : Analogous methyl esters (e.g., in ) show activity against Gram-positive bacteria; test via microdilution assays (MIC ≤ 64 µg/mL).

- Cellular uptake : The methyl ester enhances lipophilicity, potentially improving blood-brain barrier penetration. Validate using Caco-2 cell models.

Methodology : Compare IC₅₀ values with reference compounds (e.g., aspirin for COX inhibition).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.